2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
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Overview
Description
2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a hydroxy group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the hydroxy and butoxy groups, and the formation of the imine linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
Scientific Research Applications
2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and imine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with hydroxy and alkoxy substituents. Examples include:
- 2-hydroxy-5-methoxybenzamide
- 2-hydroxy-5-ethoxybenzamide
Uniqueness
What sets 2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide apart is its specific combination of substituents and the imine linkage, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-16(2)12-14-26-18-10-11-20(24)19(15-18)21(25)23-22-13-6-9-17-7-4-3-5-8-17/h3-11,13,15-16,24H,12,14H2,1-2H3,(H,23,25)/b9-6+,22-13- |
InChI Key |
FGCYJYLLEXNTOU-VTKRUPEJSA-N |
Isomeric SMILES |
CC(C)CCOC1=CC(=C(C=C1)O)C(=O)N/N=C\C=C\C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1)O)C(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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